Cas no 1261589-52-9 (2-(4-Fluoro-2-(trifluoromethoxy)benzoyl)pyridine)

2-(4-Fluoro-2-(trifluoromethoxy)benzoyl)pyridine 化学的及び物理的性質
名前と識別子
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- 2-(4-Fluoro-2-(trifluoromethoxy)benzoyl)pyridine
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- インチ: 1S/C13H7F4NO2/c14-8-4-5-9(11(7-8)20-13(15,16)17)12(19)10-3-1-2-6-18-10/h1-7H
- InChIKey: RGGUQRJRYDJASB-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(C(C2C=CC=CN=2)=O)=C(C=1)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 348
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 39.2
2-(4-Fluoro-2-(trifluoromethoxy)benzoyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013003727-1g |
2-(4-Fluoro-2-(trifluoromethoxy)benzoyl)pyridine |
1261589-52-9 | 97% | 1g |
$1475.10 | 2023-09-03 | |
Alichem | A013003727-500mg |
2-(4-Fluoro-2-(trifluoromethoxy)benzoyl)pyridine |
1261589-52-9 | 97% | 500mg |
$815.00 | 2023-09-03 | |
Alichem | A013003727-250mg |
2-(4-Fluoro-2-(trifluoromethoxy)benzoyl)pyridine |
1261589-52-9 | 97% | 250mg |
$494.40 | 2023-09-03 |
2-(4-Fluoro-2-(trifluoromethoxy)benzoyl)pyridine 関連文献
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
2-(4-Fluoro-2-(trifluoromethoxy)benzoyl)pyridineに関する追加情報
2-(4-Fluoro-2-(trifluoromethoxy)benzoyl)pyridine: A Comprehensive Overview
The compound CAS No. 1261589-52-9, commonly referred to as 2-(4-Fluoro-2-(trifluoromethoxy)benzoyl)pyridine, is a highly specialized organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound has garnered considerable attention in recent years due to its unique structural properties and potential for use in advanced chemical systems.
The molecular structure of 2-(4-Fluoro-2-(trifluoromethoxy)benzoyl)pyridine is characterized by a pyridine ring fused with a benzoyl group that contains both fluorine and trifluoromethoxy substituents. These substituents play a crucial role in modulating the electronic properties of the molecule, making it highly versatile for various chemical reactions. Recent studies have highlighted its ability to act as a building block in the synthesis of complex heterocyclic compounds, which are essential in drug discovery and development.
One of the most notable advancements involving this compound is its application in the development of fluorinated aromatic compounds. Fluorination is a key strategy in modern organic chemistry due to its ability to enhance the stability, lipophilicity, and bioavailability of molecules. The presence of fluorine atoms in CAS No. 1261589-52-9 significantly contributes to its reactivity and selectivity in various synthetic pathways. For instance, researchers have utilized this compound as a precursor for synthesizing novel antiviral agents and anticancer drugs, where fluorination is critical for achieving desired pharmacokinetic profiles.
Moreover, the trifluoromethoxy group attached to the benzoyl ring introduces additional electronic effects, further enhancing the compound's versatility. This group is known for its strong electron-withdrawing properties, which can influence the reactivity of adjacent functional groups. Recent studies have demonstrated that CAS No. 1261589-52-9 can serve as an effective catalyst in certain organocatalytic reactions, particularly those involving enamine intermediates. This discovery has opened new avenues for green chemistry approaches in industrial synthesis.
In terms of synthesis, CAS No. 1261589-52-9 is typically prepared through a multi-step process involving nucleophilic aromatic substitution and Friedel-Crafts acylation. The optimization of these steps has been a focal point for chemists aiming to improve yield and purity. Recent advancements in catalytic methods have significantly streamlined the synthesis process, making it more efficient and cost-effective for large-scale production.
The application of CAS No. 1261589-52-9 extends beyond pharmaceuticals into materials science, where it is used as a precursor for synthesizing advanced polymers and coatings with tailored optical and electronic properties. Its ability to form stable covalent bonds with other functional groups makes it an ideal candidate for developing high-performance materials used in optoelectronic devices.
From an environmental perspective, researchers have also investigated the biodegradation and toxicity profiles of CAS No. 1261589-52-9 to ensure its safe handling and disposal. Studies indicate that while the compound exhibits moderate biodegradability under specific conditions, further research is required to fully understand its environmental impact.
In conclusion, CAS No. 1261589-52-9, or 2-(4-Fluoro-2-(trifluoromethoxy)benzoyl)pyridine, represents a cutting-edge compound with vast potential across multiple disciplines. Its unique structural features, coupled with recent advancements in synthetic methodologies and application areas, underscore its importance as a key player in contemporary chemical research.
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